2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Overview
Description
“2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound used in scientific research . Its diverse applications range from drug development to material synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C14H18ClNO3 . It contains a pyrrolidine ring attached to a 3,4-dimethoxyphenyl group and a 2-chloroethanone group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 427.1±45.0 °C and its predicted density is 1.209±0.06 g/cm3 . The compound has a molecular weight of 283.75 .Scientific Research Applications
Electrooptic Film Fabrication
The research by Facchetti et al. (2006) in "Journal of the American Chemical Society" explored dibranched, heterocyclic "push-pull" chromophores for the development of electrooptic films. These films show promise due to their significant optical and electrooptic responses, which are influenced by chromophore molecular architecture and film growth method. This study highlights the potential of using complex molecular structures, like 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one, in advanced material applications (Facchetti et al., 2006).
Synthesis and Molecular Structure
Percino et al. (2006) in the "Journal of Chemical Crystallography" described the synthesis and crystal structure determination of related compounds, emphasizing the significance of these structures in the field of molecular chemistry. This work contributes to understanding the physicochemical properties of similar compounds, which could be relevant for further research and applications in material science and chemistry (Percino et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-12-6-5-10(8-13(12)19-2)11-4-3-7-16(11)14(17)9-15/h5-6,8,11H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVXVOZSHFRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C(=O)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-10-3 | |
Record name | 2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.